molecular formula C10H12N2 B11086333 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane

6-Phenyl-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B11086333
M. Wt: 160.22 g/mol
InChI Key: RDVKGBAGAJEUAP-UHFFFAOYSA-N
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Description

6-Phenyl-1,5-diazabicyclo[310]hexane is a unique bicyclic compound that belongs to the class of diaziridines This compound is characterized by its rigid bicyclic structure, which includes a phenyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane typically involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method allows for the formation of the bicyclic structure through intramolecular cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1,5-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated or nitrated compounds.

Scientific Research Applications

6-Phenyl-1,5-diazabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets through its diaziridine ring. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The phenyl group also plays a role in stabilizing these intermediates and enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-1,5-diazabicyclo[3.1.0]hexane is unique due to the presence of the phenyl group, which significantly influences its chemical behavior and potential applications. This structural feature distinguishes it from other diaziridines and contributes to its versatility in various research fields.

Properties

IUPAC Name

6-phenyl-1,5-diazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-11-7-4-8-12(10)11/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVKGBAGAJEUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(N2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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